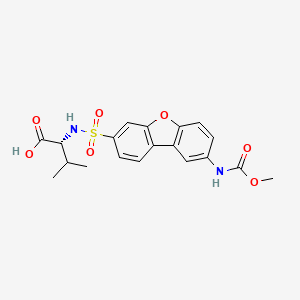
MMP-12 Inhibitor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MMP-12 is involved in the degradation of extracellular matrix components and plays a significant role in various inflammatory and neurological diseases . The inhibition of MMP-12 has therapeutic potential in treating conditions such as chronic obstructive pulmonary disease, emphysema, asthma, and certain neurological disorders .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MMP-12 inhibitors often involves the creation of small molecules that can effectively bind to the active site of the enzyme. One common approach is the use of hydroxamate-based inhibitors, which involve the formation of a hydroxamic acid group that can chelate the zinc ion in the active site of MMP-12 . The synthetic route typically includes the following steps:
- Formation of the hydroxamic acid group.
- Coupling of the hydroxamic acid with a suitable scaffold.
- Functionalization of the scaffold to enhance binding affinity and selectivity.
Industrial Production Methods
Industrial production of MMP-12 inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Batch or continuous flow synthesis.
- Use of automated synthesis platforms.
- Purification techniques such as crystallization, chromatography, and recrystallization.
化学反应分析
Types of Reactions
MMP-12 inhibitors undergo various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include modified hydroxamate-based inhibitors with enhanced binding affinity and selectivity for MMP-12.
科学研究应用
MMP-12 inhibitors have a wide range of scientific research applications:
Chemistry: Used as tools to study the structure and function of MMP-12 and related enzymes.
Biology: Employed in research to understand the role of MMP-12 in various biological processes, including inflammation and tissue remodeling.
Industry: Utilized in the development of new drugs and therapeutic agents targeting MMP-12.
作用机制
MMP-12 inhibitors exert their effects by binding to the active site of the enzyme, thereby preventing it from degrading extracellular matrix components . The inhibitors typically chelate the zinc ion in the active site, blocking the enzyme’s catalytic activity. This inhibition can reduce inflammation, tissue damage, and other pathological processes associated with MMP-12 activity .
相似化合物的比较
MMP-12 inhibitors can be compared with other matrix metalloproteinase inhibitors, such as:
Ilomastat: A broad-spectrum MMP inhibitor that targets multiple MMPs, including MMP-1, MMP-2, MMP-3, and MMP-9.
Batimastat: Another broad-spectrum MMP inhibitor with similar properties to Ilomastat.
Doxycycline hyclate: An FDA-approved MMP inhibitor used for the treatment of periodontitis.
Uniqueness
MMP-12 inhibitors are unique in their specificity for MMP-12, which allows for targeted therapeutic effects with potentially fewer side effects compared to broad-spectrum MMP inhibitors .
Conclusion
MMP-12 inhibitors represent a promising class of compounds with significant potential in scientific research and therapeutic applications. Their ability to specifically inhibit MMP-12 makes them valuable tools for studying the enzyme’s role in various diseases and for developing targeted treatments.
属性
分子式 |
C19H20N2O7S |
|---|---|
分子量 |
420.4 g/mol |
IUPAC 名称 |
(2R)-2-[[8-(methoxycarbonylamino)dibenzofuran-3-yl]sulfonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H20N2O7S/c1-10(2)17(18(22)23)21-29(25,26)12-5-6-13-14-8-11(20-19(24)27-3)4-7-15(14)28-16(13)9-12/h4-10,17,21H,1-3H3,(H,20,24)(H,22,23)/t17-/m1/s1 |
InChI 键 |
MKAIHDAGQJQAHA-QGZVFWFLSA-N |
手性 SMILES |
CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(O2)C=CC(=C3)NC(=O)OC |
规范 SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(O2)C=CC(=C3)NC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



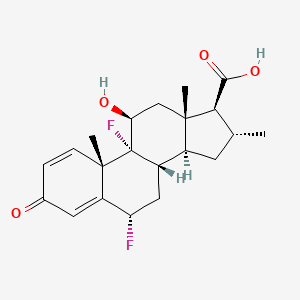
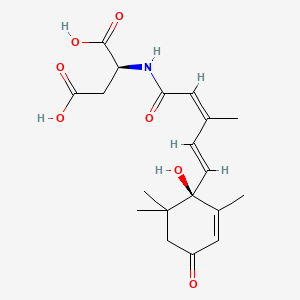

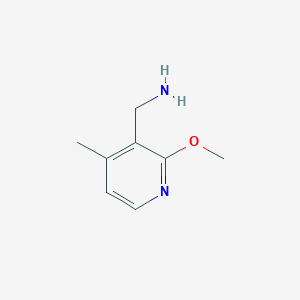
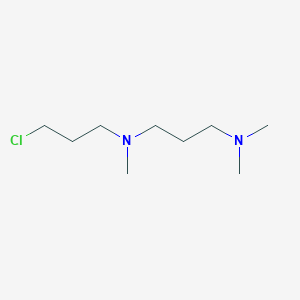
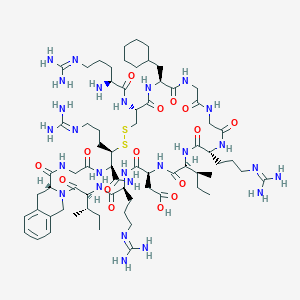
![N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline](/img/structure/B13442289.png)
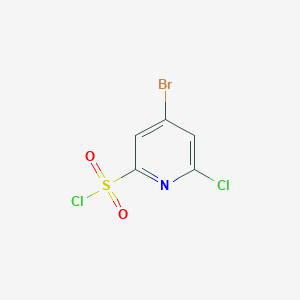

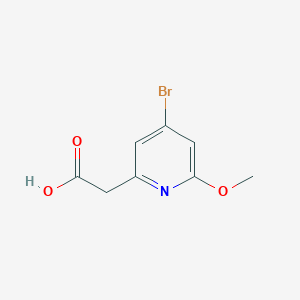
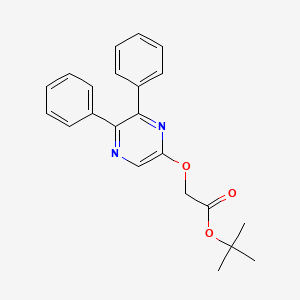
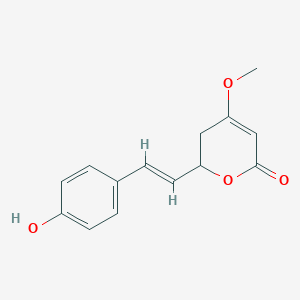
![3-(3-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13442310.png)
